molecular formula C19H22Cl2N2O2 B12129819 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol

Cat. No.: B12129819
M. Wt: 381.3 g/mol
InChI Key: IASAZPVIHDOTBO-UHFFFAOYSA-N
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Description

2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol is a synthetic carbazole derivative of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of compounds investigated for their potent neuroprotective properties. Compounds within this structural family have demonstrated promise in preclinical models for mitigating neuronal cell death and axonal degeneration, key pathological features in conditions such as traumatic brain injury (TBI) and Parkinson's disease . The proposed mechanism of action for these analogs involves enhancing neuronal cell survival by potentiating neurogenesis, the birth of new neurons . Researchers can utilize this compound as a critical tool to explore pathways that protect against neurodegeneration and promote neuronal health. As a research-grade chemical, it is supplied for in vitro and in vivo studies to further investigate its pharmacological potential and precise mechanism. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol

InChI

InChI=1S/C19H22Cl2N2O2/c1-2-14(11-24)22-9-15(25)10-23-18-5-3-12(20)7-16(18)17-8-13(21)4-6-19(17)23/h3-8,14-15,22,24-25H,2,9-11H2,1H3

InChI Key

IASAZPVIHDOTBO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

3,6-Dichloro-9H-carbazole

The core structural component, 3,6-dichloro-9H-carbazole, is synthesized via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C selectively substitutes chlorine at the 3- and 6-positions of carbazole.

Reaction Conditions Yield Reference
Carbazole + NCS → 3,6-DichlorocarbazoleDMF, 60°C, 3 h81%

Hydroxypropylamine Derivatives

The hydroxypropylamino group is introduced via nucleophilic substitution or coupling reactions. For example, 2-hydroxypropylamine serves as a precursor for amine functionalization.

Synthetic Routes

Route 1: Pd-Catalyzed Amination

This method involves coupling 3,6-dichloro-9H-carbazole with a hydroxypropylamine derivative using palladium catalysis.

  • Step 1 : Activate the carbazole’s 9-position via N-alkylation (e.g., with methyl groups) to enhance reactivity.

  • Step 2 : Perform Buchwald-Hartwig amination with 2-hydroxypropylamine under Pd catalysis (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃).

  • Step 3 : Introduce the butanol moiety via nucleophilic substitution (e.g., reacting with 2-bromobutan-1-ol).

Step Reagents/Conditions Yield Notes
1AlCl₃, CH₂Cl₂, 2-chloro-2-methylbutane51%N-Alkylation activates carbazole
2Pd(OAc)₂, Xantphos, Cs₂CO₃, THF/DMF60–70%Coupling efficiency depends on steric hindrance
32-Bromobutan-1-ol, K₂CO₃, DMSO50–60%SN2 displacement to attach butanol

Route 2: Stepwise Alkylation and Hydrolysis

This approach avoids Pd catalysis, using sequential alkylation and hydrolysis steps.

  • Step 1 : React 3,6-dichloro-9H-carbazole with epichlorohydrin to form a glycidyl ether intermediate.

  • Step 2 : Open the epoxide with ammonia or a primary amine to introduce the hydroxypropylamino group.

  • Step 3 : Alkylate the amine with butan-1-ol tosylate to attach the butanol moiety.

Step Reagents/Conditions Yield Notes
1Epichlorohydrin, KOH, H₂O75%Epoxide formation
2NH₃, H₂O/EtOH, reflux65%Amine introduction
3Butan-1-ol tosylate, K₂CO₃, DMF55%SN2 displacement

Critical Challenges and Solutions

Steric Hindrance

The bulky dichlorocarbazole moiety reduces reactivity in coupling reactions. Solutions :

  • Use bulky ligands (e.g., Xantphos) to enhance Pd catalyst activity.

  • Optimize solvent polarity (e.g., THF/DMF mixtures) to improve solubility.

Hydroxyl Group Protection

The hydroxypropyl group may interfere with subsequent reactions. Solutions :

  • Protect the hydroxyl as a tert-butyldimethylsilyl (TBS) ether during coupling.

  • Deprotect under mild acidic conditions (e.g., TBAF) post-coupling.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Catalyst Pd-basedBase (KOH/K₂CO₃)
Cost High (Pd catalyst)Moderate
Yield 40–60% (multi-step)45–65% (multi-step)
Complexity Moderate (coupling steps)Low (alkylation/hydrolysis)

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its potential anticancer properties due to the presence of the carbazole moiety, which is known for exhibiting cytotoxic effects against various cancer cell lines. Research indicates that derivatives of carbazole can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds similar to 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases, where the compound could potentially mitigate oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity :
    • The compound's structure allows it to interact with microbial membranes, showing promise as an antimicrobial agent. Preliminary studies indicate effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymer matrices .
  • Dyes and Pigments :
    • Due to the chromophoric nature of the carbazole structure, derivatives can be employed in developing dyes and pigments for various applications, including textiles and coatings .

Biochemical Studies

  • Enzyme Inhibition :
    • Investigations into enzyme inhibition have revealed that certain derivatives can act as inhibitors for enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders .
  • Cell Signaling Pathways :
    • The compound may influence various cell signaling pathways, particularly those involved in cell proliferation and survival. This aspect is crucial for understanding its role in cancer therapy and regenerative medicine .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges .
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls .
Study CAntimicrobial EfficacyExhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol involves its interaction with cellular membranes and proteins. It reduces the transmembrane potential of bacterial cells and causes mislocalization of essential membrane-associated proteins, such as MinD and FtsA. This leads to the disruption of bacterial cell functions and ultimately cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with DCAP

Key Structural Differences :

  • Tail Region: DCAP contains a propane-1,3-diol tail, whereas the target compound has a butan-1-ol chain. The butanol tail is longer and more hydrophobic, which may enhance membrane partitioning and antibacterial potency, as increased hydrophobicity in DCAP analogues correlates with improved activity .
  • Hydroxyl Group Placement : DCAP has two hydroxyl groups on its propane diol tail, enabling hydrogen bonding with polar membrane components. The single hydroxyl group in butan-1-ol may reduce polarity but increase lipid bilayer penetration.

Functional Implications :

  • The butan-1-ol analogue’s enhanced hydrophobicity may improve efficacy against resistant strains, though specific MIC data are unavailable.
  • Autophagy Modulation: DCAP inhibits autophagolysosome maturation, reducing infections (e.g., uropathogenic E. coli) and enhancing vorinostat’s anticancer activity . The target compound’s tail modification may alter autophagy modulation efficiency due to differences in cellular uptake or subcellular localization.

Comparison with Other Carbazole Derivatives

Fluorinated Analogues (e.g., WK-26, WK-29) :

  • Structure : Fluorine substituents replace chlorine on the carbazole core, reducing electronegativity and planarity .
  • Activity : Fluorinated derivatives often exhibit reduced membrane disruption but improved solubility and pharmacokinetics. For example, WK-29 showed moderate activity in enzymatic assays but lower cytotoxicity .

Chlorinated Carbazoles with Varied Side Chains :

  • DCAP Analogues with Hydrophobic Tails: Studies show that elongating the tail (e.g., replacing propane diol with hexanol) increases hydrophobicity, enhancing activity against biofilms and persister cells . The butan-1-ol analogue likely follows this trend.
  • Membrane Targeting vs. Enzyme Inhibition : Unlike DCAP, which disrupts membranes and binds Lipid II , other carbazoles (e.g., DNMT1 inhibitors) target specific enzymes. The dichlorinated carbazole core in the target compound prioritizes membrane interaction over enzymatic inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Core Substituents Tail Structure Key Activities References
DCAP 3,6-dichloro Propane-1,3-diol Broad-spectrum antibacterial; autophagy inhibition; biofilm eradication
2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol 3,6-dichloro Butan-1-ol Inferred: Enhanced membrane disruption; potential autophagy modulation N/A
WK-29 (Fluorinated analogue) 3,6-difluoro Butoxypropylamine Moderate enzymatic inhibition; lower cytotoxicity

Table 2: Mechanistic Comparison

Mechanism DCAP Target Compound (Butan-1-ol)
Membrane Disruption Collapses Δψ, increases permeability, mislocalizes membrane proteins Likely enhanced due to increased hydrophobicity
Autophagy Modulation Blocks autophagolysosome maturation Potential activity, dependent on cellular uptake
Synergy with Antibiotics Enhances ampicillin/kanamycin potency Untested but plausible given structural similarity to DCAP

Research Findings and Implications

  • Antibacterial Potential: The butan-1-ol analogue’s hydrophobic tail may improve activity against Gram-negative pathogens by better penetrating the outer membrane.
  • Therapeutic Applications: Like DCAP, this compound could synergize with existing antibiotics (e.g., β-lactams) and enhance chemotherapeutic agents (e.g., vorinostat) via autophagy blockade .
  • Safety Profile : DCAP shows low mammalian cytotoxicity (≥6 h exposure required for viability reduction), suggesting the target compound may also have a favorable therapeutic index .

Biological Activity

The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol, also known as DCAP (Dichloro-Carbazole Amino Propanol), is a derivative of carbazole with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • IUPAC Name : 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol
  • Molecular Formula : C19H22Cl2N2O4
  • Molar Mass : 413.30 g/mol
  • CAS Number : 500015-20-3
  • Solubility : Soluble in DMSO (5 mg/mL, clear when warmed)

The biological activity of DCAP is attributed to its interaction with various molecular targets, including proteins and enzymes. The compound's structure allows it to bind effectively to these targets, influencing their activity and leading to various biological effects.

  • Anticancer Activity : Studies have shown that compounds similar to DCAP exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
  • Antimicrobial Properties : Similar derivatives have demonstrated antibacterial and antifungal activities. The efficacy is often linked to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines (e.g., HeLa)
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways

Anticancer Studies

A study on similar carbazole derivatives indicated that they could inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and colon cancer cells (HCT116). The results showed that these compounds could significantly reduce cell viability at certain concentrations, suggesting a dose-dependent response.

Antimicrobial Efficacy

Research on related compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The mechanism involved interference with cell wall synthesis and disruption of membrane integrity.

Q & A

Q. What is the primary mechanism of DCAP’s antibacterial action?

DCAP disrupts bacterial membrane potential and permeability, leading to ion leakage, protein mislocalization (e.g., MinD, FtsA), and cell lysis. This membrane-targeting mechanism is effective against both Gram-positive and Gram-negative bacteria, including dormant cells and biofilms .

Q. Which structural features of DCAP are critical for its antimicrobial activity?

The chlorine-substituted carbazole core is essential due to its aromaticity and electronegativity, which facilitate planar orientation within lipid bilayers. Hydrophobic modifications in the tail region (e.g., alkyl chain elongation) enhance activity, while stereochemistry has no measurable impact .

Q. Against which high-priority pathogens has DCAP demonstrated efficacy?

DCAP shows potent activity against Bacillus anthracis, Francisella tularensis (BSL-3 pathogens), and biofilm-forming Escherichia coli. It also eradicates persistent infections caused by slow-growing or nutrient-deprived bacteria .

Q. Does DCAP exhibit cytotoxicity toward mammalian cells?

DCAP selectively targets bacterial membranes, with minimal mammalian cell toxicity during short-term exposure (≤6 hours). Hemolysis assays using red blood cells confirm its membrane selectivity .

Advanced Research Questions

Q. How can researchers experimentally assess DCAP’s impact on membrane integrity?

  • Epifluorescence microscopy : Use membrane-impermeable dyes like Sytox Green to visualize permeability changes in E. coli treated with DCAP .
  • Liposome assays : Calcein-encapsulated liposomes with varying phospholipid compositions (e.g., DOPE) quantify membrane disruption kinetics. Increased dye release correlates with DCAP’s activity .

Q. What methodologies guide structure-activity relationship (SAR) studies of DCAP analogues?

  • Tail modification : Synthesize analogues with varying hydrophobicity (e.g., branched alkyl chains) and test minimum inhibitory concentrations (MICs) against Gram-positive/-negative panels.
  • Analytical validation : Confirm purity via HPLC and structural integrity via NMR/MS .

Q. How does co-administration with β-lactams enhance DCAP’s potency?

DCAP disrupts membrane integrity, enabling β-lactams like ampicillin to penetrate and inhibit cell wall synthesis more effectively. Synergy is quantified using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. What challenges complicate the identification of DCAP’s molecular target?

Initial studies suggested MipZ ATPase inhibition, but subsequent work indicates nonspecific membrane effects. Target validation requires genetic knockouts, thermal proteome profiling, and comparative proteomics, which remain inconclusive .

Q. How do divalent cations (e.g., Mg²⁺, Ca²⁺) modulate DCAP’s activity?

Cations stabilize bacterial membranes, increasing DCAP’s MIC. Isothermal titration calorimetry (ITC) and cation-supplemented growth media quantify these interactions, revealing reduced efficacy in cation-rich environments .

Q. What in vitro models evaluate DCAP’s biofilm eradication potential?

  • Static models : Microtiter plate assays with crystal violet staining quantify biofilm biomass reduction.
  • Dynamic models : Flow cell systems coupled with confocal microscopy assess biofilm architecture disruption in real-time .

Data Contradictions and Resolutions

  • Target Specificity : While early studies linked DCAP to MipZ inhibition , later evidence emphasizes membrane disruption as the primary mechanism . Resolution requires comparative studies using MipZ-deficient strains.
  • Cation Effects : Conflicting reports on cation-mediated resistance highlight the need for standardized MIC protocols with controlled ion concentrations .

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